molecular formula C6H10N2O B13251467 1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole

1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole

Cat. No.: B13251467
M. Wt: 126.16 g/mol
InChI Key: LNFMMKMNUMYKPI-UHFFFAOYSA-N
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Description

1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an aminoacetyl group attached to the pyrrole ring

Preparation Methods

The synthesis of 1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole can be achieved through several methods:

  • Synthetic Routes

      Aminoacetylation of Pyrrole: One common method involves the aminoacetylation of pyrrole using aminoacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the aminoacetyl chloride.

      Cyclization Reactions: Another approach involves the cyclization of appropriate precursors. For example, the reaction of 1,4-diketones with ammonia or primary amines can lead to the formation of pyrrole derivatives, which can then be further functionalized to introduce the aminoacetyl group.

  • Industrial Production Methods

    • Industrial production often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This allows for the efficient and scalable synthesis of this compound with high purity and yield.

Chemical Reactions Analysis

1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding pyrrole-2,5-dione derivatives.
  • Reduction

    • Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction results in the formation of 1-(Aminoethyl)-2,5-dihydro-1H-pyrrole.
  • Substitution

    • The aminoacetyl group can undergo nucleophilic substitution reactions. For instance, reaction with alkyl halides in the presence of a base can lead to the formation of N-alkylated derivatives.
  • Common Reagents and Conditions

    • Typical reagents include aminoacetyl chloride, triethylamine, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve anhydrous solvents and controlled temperatures.

Scientific Research Applications

1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole has found applications in various scientific research fields:

  • Chemistry

    • It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for the introduction of various functional groups, making it valuable in organic synthesis.
  • Biology

    • The compound has been studied for its potential biological activities. Derivatives of this compound have shown promise as enzyme inhibitors and antimicrobial agents.
  • Medicine

    • In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry

    • The compound is used in the development of specialty chemicals and materials. Its unique structure allows for the design of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole and its derivatives involves interactions with molecular targets such as enzymes and receptors. The aminoacetyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, further enhancing binding affinity.

Comparison with Similar Compounds

1-(Aminoacetyl)-2,5-dihydro-1H-pyrrole can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      1-(Acetyl)-2,5-dihydro-1H-pyrrole: Lacks the amino group, resulting in different reactivity and biological activity.

      1-(Aminoacetyl)-1H-pyrrole: The absence of the dihydro structure affects its chemical properties and reactivity.

      2-(Aminoacetyl)-1H-pyrrole: The position of the aminoacetyl group influences its interactions and applications.

  • Uniqueness

    • The presence of both the aminoacetyl group and the dihydro structure in this compound imparts unique chemical and biological properties. This combination allows for versatile reactivity and potential applications in various fields.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-amino-1-(2,5-dihydropyrrol-1-yl)ethanone

InChI

InChI=1S/C6H10N2O/c7-5-6(9)8-3-1-2-4-8/h1-2H,3-5,7H2

InChI Key

LNFMMKMNUMYKPI-UHFFFAOYSA-N

Canonical SMILES

C1C=CCN1C(=O)CN

Origin of Product

United States

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